molecular formula C7H6ClN3 B2562972 7-Chloro-2-methylimidazo[1,2-a]pyrimidine CAS No. 1289058-18-9

7-Chloro-2-methylimidazo[1,2-a]pyrimidine

Cat. No.: B2562972
CAS No.: 1289058-18-9
M. Wt: 167.6
InChI Key: ANGDSMWMKURSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methylimidazo[1,2-a]pyrimidine (CAS Number: 1289058-18-9) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 7 H 6 ClN 3 and a molecular weight of 167.60 g/mol, this derivative belongs to the imidazo[1,2-a]pyrimidine scaffold, a core structure known for its wide spectrum of biological activities . This scaffold is considered a privileged structure in the pharmaceutical industry due to its structural analogy to purines, allowing it to interact with various biological targets . The compound serves as a versatile chemical intermediate for designing novel bioactive molecules. Recent scientific investigations highlight the potential of imidazo[1,2-a]pyrimidine derivatives as a promising class of compounds for antimicrobial research , showing good activity against a range of Gram-positive bacteria and pathogenic fungi . Furthermore, molecular docking studies have explored related derivatives as potential antiviral agents , indicating promising binding affinity against key proteins of viruses such as SARS-CoV-2 . These properties make it a valuable scaffold for developing new entrance inhibitors and antimicrobial candidates to address drug resistance. This product is provided with a minimum purity of 97% . Researchers should note that this chemical requires careful handling. It is classified as harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. Please be advised: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-3-2-6(8)10-7(11)9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGDSMWMKURSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=NC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigations into the Biological Activities of Imidazo 1,2 a Pyrimidine Derivatives

Anti-inflammatory Activity Mechanisms

Imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated notable anti-inflammatory properties, primarily attributed to their interaction with key enzymes in the inflammatory pathway. nih.gov The presence of a chloro substituent, such as in 7-Chloro-2-methylimidazo[1,2-a]pyrimidine, is considered a feature that can enhance biological activity.

Modulation of Inflammatory Responses in Cellular Models

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for their ability to modulate inflammatory responses in cellular models. Research on related pyrimidine (B1678525) structures has shown that these compounds can inhibit the growth of lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1). nih.govnih.gov LPS is a potent inducer of the inflammatory response in immune cells like macrophages. The inhibition of LPS-stimulated cell growth suggests a potential mechanism for mitigating inflammatory conditions.

Cyclooxygenase (COX) Selectivity Profiles

A significant aspect of the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. nih.govmdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects. mdpi.com

Studies on pyrimidine derivatives have indicated their potential as selective COX-2 inhibitors. nih.govnih.govmdpi.com Some of these derivatives have shown high selectivity towards COX-2, with inhibitory activity comparable to the established selective COX-2 inhibitor, meloxicam. nih.gov The data in the table below illustrates the COX selectivity profile for representative pyrimidine derivatives, highlighting their potential as selective inhibitors.

Table 1: Cyclooxygenase (COX) Selectivity Profile of Representative Pyrimidine Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Derivative L1 >100 1.2 >83.3
Derivative L2 80 1.5 53.3
Piroxicam 40 10 4
Meloxicam 25 1.5 16.7

Data is illustrative and based on studies of pyrimidine derivatives, not specifically this compound. nih.gov

Antimicrobial Activity Mechanisms

The imidazo[1,2-a]pyrimidine core is a recognized pharmacophore in the development of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens. nih.govderpharmachemica.comnih.gov

Efficacy against Gram-Positive Bacterial Strains

Several studies have reported the efficacy of imidazo[1,2-a]pyrimidine derivatives against Gram-positive bacteria. A study on structurally related 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one derivatives demonstrated antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.

Table 2: Efficacy of a Representative 7-Chloro Pyrimidine Derivative Against Gram-Positive Bacteria

Compound Staphylococcus aureus MIC (µg/mL) Bacillus subtilis MIC (µg/mL)
5-(4-chlorophenyl)-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one 25 50

Data is for a structurally related compound and may not reflect the activity of this compound. nih.gov

Efficacy against Gram-Negative Bacterial Strains

The activity of imidazo[1,2-a]pyrimidine derivatives extends to Gram-negative bacteria. The same study on 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one derivatives also showed activity against Escherichia coli. nih.gov

Table 3: Efficacy of a Representative 7-Chloro Pyrimidine Derivative Against Gram-Negative Bacteria

Compound Escherichia coli MIC (µg/mL)
5-(4-chlorophenyl)-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one 50

Data is for a structurally related compound and may not reflect the activity of this compound. nih.gov

Antifungal Properties

Imidazo[1,2-a]pyrimidine derivatives have also been identified as possessing antifungal properties. beilstein-journals.org Research has shown their potential to inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus flavus. nih.gov Molecular docking studies of some imidazo[1,2-a]pyrimidines suggest they may act by inhibiting lanosterol 14α-demethylase, an important enzyme in fungal cell membrane biosynthesis. beilstein-journals.org

Table 4: Antifungal Properties of a Representative 7-Chloro Pyrimidine Derivative

Compound Candida albicans MIC (µg/mL) Aspergillus flavus MIC (µg/mL)
5-(4-chlorophenyl)-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one 25 50

Data is for a structurally related compound and may not reflect the activity of this compound. nih.gov

Antineoplastic and Antiproliferative Activity Pathways

The imidazo[1,2-a]pyrimidine core is a key structural motif in the development of novel antineoplastic agents. mdpi.com Research into its derivatives has uncovered mechanisms primarily involving the inhibition of critical cellular processes like cell cycle progression and proliferation, which are often dysregulated in cancer.

Kinase Inhibition Profiles (e.g., KSP, Aurora-A, CDK, PI3K)

Kinases are crucial regulators of cell cycle and signaling pathways, making them prime targets for anticancer therapies. Derivatives of the broader pyrimidine class, to which imidazo[1,2-a]pyrimidines belong, have been investigated for their ability to inhibit several key kinases involved in cancer progression.

Aurora Kinases: Aurora kinases, particularly Aurora A, are essential for mitotic progression, and their upregulation is common in many human cancers. nih.govnih.gov Pyrimidine-based derivatives have been designed as potent inhibitors of Aurora A kinase activity. nih.gov By inducing a specific "DFG-out" conformation of the kinase, these inhibitors can lead to the degradation of oncogenic proteins like cMYC and MYCN, which are stabilized by Aurora A. nih.gov This targeted degradation results in the potent inhibition of proliferation in cancer cell lines with high MYC expression. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT pathway is a central signaling cascade that governs cell growth, survival, and metabolism. biorxiv.org This pathway is frequently hyperactivated in various cancers, including aggressive forms like inflammatory breast cancer. biorxiv.org Studies have shown that combining PI3K inhibitors with Aurora kinase A inhibitors can result in a synergistic effect, leading to enhanced cancer cell death and reduced tumor growth. biorxiv.org This suggests that targeting pathways regulated by kinases like PI3K and Aurora A is a viable strategy for compounds based on the pyrimidine scaffold.

Cyclin-Dependent Kinases (CDKs): While specific data on this compound is not available, related pyrazolo[3,4-d]pyrimidine compounds have been evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). researchgate.net CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

Effects on Cancer Cell Lines (e.g., HCT116, HepG2, MCF-7)

The antiproliferative effects of various pyrimidine derivatives have been demonstrated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in numerous studies for compounds with similar core structures.

Derivatives of pyrimidine have shown significant cytotoxic activity against several cancer cell lines, including:

HCT-116 (Human Colorectal Carcinoma): Multiple pyrimidine-based compounds have been reported to be potent cytotoxic agents against the HCT116 cell line. ekb.eg

HepG2 (Human Liver Cancer): Indolyl-pyrimidine hybrids and other related structures have demonstrated strong anticancer activity against HepG2 cells. ekb.eg

MCF-7 (Human Breast Adenocarcinoma): The MCF-7 cell line is frequently used to screen for anticancer compounds, and various pyrimidine derivatives have shown potent inhibitory activity against it. ekb.egnih.gov

The following table summarizes the cytotoxic activity (IC50 values) of various pyrimidine derivatives against these cell lines, as reported in the literature. It is important to note that these values are for related but structurally distinct compounds, illustrating the general potential of the pyrimidine scaffold.

Cytotoxicity of Various Pyrimidine Derivatives on Cancer Cell Lines

Compound ClassHCT-116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)Reference
Indolyl-pyrimidine hybrid (Compound 60)6.65.025.1 ekb.eg
Pyrazolo[3,4-d]pyrimidine analog (Compound 6b)Not ReportedNot Reported0.67 researchgate.net
Thieno[2,3-d] pyrimidine derivative (Compound 32a)Not ReportedNot Reported~18.87 µg/mL ekb.eg
Benzimidazole derivative (Compound 4)24.08 µg/mLNot Reported8.86 µg/mL nih.gov

Antiviral Activity Modalities

The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.comnih.gov Derivatives have been investigated for their efficacy against a range of viruses, with mechanisms targeting different stages of the viral life cycle. nih.gov

Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2 hACE2 and Spike Protein Interactions)

The entry of the SARS-CoV-2 virus into human cells is a critical first step for infection, primarily mediated by the interaction between the viral Spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov Disrupting this interaction is a key strategy for developing antiviral therapeutics.

Computational studies involving molecular docking have been performed on a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives to evaluate their potential as dual inhibitors of both hACE2 and the Spike protein. nih.gov These in-silico analyses predicted that certain derivatives could exhibit a remarkable binding affinity to both target proteins, suggesting they may act as effective viral entry inhibitors, thereby preventing SARS-CoV-2 from infecting human cells. nih.gov

Efficacy against HIV and Hepatitis C Virus

The broader class of imidazo[1,2-a]pyrimidine derivatives has been noted for its potential antiviral properties against other significant human pathogens, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov

Research into closely related imidazo[1,2-a]pyridine (B132010) derivatives has provided more specific insights into anti-HIV activity. rsc.orgnih.gov A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated in vitro for their activity against HIV-1 and HIV-2. rsc.org One of the tested compounds displayed notable efficacy, particularly against HIV-2. rsc.org

Anti-HIV Activity of an Imidazo[1,2-a]pyridine Derivative

Virus StrainEC50 (µg/mL)Reference
HIV-182.02 rsc.org
HIV-247.72 rsc.org

Anti-tuberculosis Activity Profiles

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of new therapeutic agents. While specific studies on the anti-tuberculosis activity of this compound are not prominently available, the evaluation of related heterocyclic compounds provides a basis for potential efficacy. The minimum inhibitory concentration (MIC) is the standard measure of in-vitro antibacterial activity. For context, the MIC values for the oral carbapenem, tebipenem, against Mtb isolates range from 0.125 to 8 µg/ml. nih.gov The MICs for clinical isolates of Mtb against para-aminosalicylic acid, another anti-TB drug, have been shown to range from 0.5 to 32 µg/ml. nih.gov Further investigation is required to determine the specific MIC profile of this compound against Mtb strains.

Efficacy against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis Strains

Derivatives of the imidazo[1,2-a]pyridine and pyrimidine class have demonstrated significant potential as antitubercular agents, exhibiting potent activity against drug-sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). rsc.orgnih.govrsc.org MDR-TB is defined by resistance to at least isoniazid and rifampicin, two of the most effective first-line anti-TB drugs. moleculartb.orgwikipedia.org XDR-TB exhibits further resistance to any fluoroquinolone and at least one of three second-line injectable drugs. moleculartb.orgnih.gov

Research into imidazo[1,2-a]pyridine-3-carboxamides, a closely related class, has yielded compounds with remarkable potency. Several derivatives in this class showed minimum inhibitory concentrations (MIC) in the nanomolar range against the replicating Mtb H37Rv strain. acs.orgresearchgate.net Specifically, certain compounds demonstrated outstanding potency against various drug-resistant clinical strains, suggesting the inhibition of a novel and essential target in these bacteria. acs.orgnih.gov For instance, one advanced compound from this series surpassed the potency of the clinical candidate PA-824 by nearly tenfold against a panel of MDR and XDR strains. acs.orgnih.gov

Structure-activity relationship (SAR) studies have highlighted the impact of substitutions on the imidazo[1,2-a]pyridine core. For example, the substitution of a 7-methyl group with a 7-chloro group was observed to diminish activity by approximately five-fold in one instance; however, the resulting chloro-substituted compound still maintained potent activity with a MIC of 0.02 µM. nih.gov This indicates that while substitutions at the 7-position can modulate efficacy, the core scaffold retains a high level of anti-tubercular activity. The general trend observed is that larger, more lipophilic biaryl ether substitutions on the scaffold lead to nanomolar potency. nih.gov

Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives Against M. tuberculosis H37Rv
Compound DerivativeSubstitution PatternMIC (µM) against H37RvReference
Compound 157-methyl substituted0.004 nih.gov
Compound 18Biaryl ether substitution0.004 nih.gov
Compound 16Biaryl ether with chlorine0.006 nih.gov
7-chloro substituted analog of Cmpd 157-chloro substituted0.02 nih.gov

ATP Synthesis Inhibition in Mtb

The approval of bedaquiline, an inhibitor of adenosine triphosphate (ATP) synthase, validated this enzyme as a key target for killing M. tuberculosis. researchgate.netnih.govacs.org Subsequent research has identified imidazo[1,2-a]pyridines as potent inhibitors of mycobacterial ATP synthesis. nih.govresearchgate.netnih.gov These compounds target the energy generation pathway of the bacterium, which is crucial for its survival and growth. nih.gov

The mechanism of action for some imidazo[1,2-a]pyridine derivatives involves targeting QcrB, a subunit of the ubiquinol cytochrome c reductase (complex III) in the electron transport chain. acs.orgnih.gov By inhibiting this complex, the compounds disrupt the proton motive force required by ATP synthase to produce ATP from ADP. nih.gov Transcriptional profiling of Mtb treated with these compounds supports the hypothesis that they act via a novel mechanism of action related to ATP homeostasis. acs.orgacs.org The potent activity of these compounds against various drug-resistant strains further suggests that they inhibit a novel target not affected by current drug resistance mechanisms. acs.org

Notably, another class of imidazo[1,2-a]pyridine derivatives, squaramides (SQA), has been shown to unambiguously target ATP synthase directly. nih.govacs.org The absence of cross-resistance with bedaquiline-resistant mutants indicates that these compounds bind to a different site on the ATP synthase enzyme. nih.govacs.org

Central Nervous System (CNS) Receptor Interactions

Imidazo[1,2-a]pyrimidine derivatives are recognized for their interactions with central nervous system receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptors. researchgate.net GABA-A receptors are ligand-gated chloride channels that are the primary mediators of inhibitory neurotransmission in the brain. nih.gov Several drugs, including benzodiazepines, modulate these receptors to produce sedative and anxiolytic effects. nih.gov Certain imidazo[1,2-a]pyrimidine-based compounds, such as zolpidem and alpidem, have been developed as anxiolytic and hypnotic agents, highlighting the scaffold's ability to interact with CNS targets. nih.govresearchgate.net Interestingly, through structural modifications, it is possible to enhance the anti-mycobacterial activity of this class of compounds while eliminating their affinity for human GABA receptors, thereby separating the desired anti-infective effects from the CNS effects. nih.gov

GABA-A Receptor Ligand Binding and Functional Selectivity

Imidazo[1,2-a]pyrimidines can act as ligands at the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov These compounds have been investigated for their ability to exhibit functional selectivity, meaning they can preferentially modulate the activity of specific GABA-A receptor subtypes. nih.govnih.govresearchgate.net This selectivity is significant because different receptor subtypes are associated with different physiological effects. nih.gov For example, a series of high-affinity GABA-A agonists based on the imidazo[1,2-a]pyrimidine scaffold were developed with functional selectivity for specific subtypes, aiming to achieve anxiolytic effects with minimal sedation. nih.govacs.org

The functional selectivity of imidazo[1,2-a]pyrimidines is determined by their differential efficacy at various GABA-A receptor subtypes, which are defined by their α-subunit composition. nih.gov Research has focused on developing ligands that selectively target α2 and α3 subtypes, which are believed to mediate anxiolytic effects, while avoiding the α1 subtype, which is primarily associated with sedation. nih.govacs.org Structure-activity relationship studies have successfully identified imidazo[1,2-a]pyrimidine derivatives that demonstrate a clear functional selectivity for the α3 subtype over the α1 subtype. nih.gov This subtype-specific interaction allows for the fine-tuning of the pharmacological profile, potentially leading to treatments for anxiety disorders with an improved side-effect profile compared to non-selective benzodiazepines. nih.govacs.org

Table 2: GABA-A Receptor Subtype Selectivity of Imidazo[1,2-a]pyrimidine Derivatives
Compound ClassTarget SubtypesDesired Pharmacological EffectReference
Imidazo[1,2-a]pyrimidinesα3 over α1Anxiolytic with reduced sedation nih.gov
7-substituted Imidazo[1,2-a]pyrimidinesα2 and α3Anxiolytic nih.govacs.org

Enzymatic Inhibition beyond Kinases

While much research has focused on kinase inhibition, the imidazo[1,2-a]pyrimidine scaffold and related structures show potential for inhibiting other classes of enzymes.

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulse transmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and other neurological disorders. nih.gov While direct studies on this compound as an AChE inhibitor are not prominent, research on structurally related compounds suggests this potential. For instance, a series of substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds were reported as potent AChE inhibitors, with IC50 values in the nanomolar range. nih.gov These findings suggest that the broader imidazo-fused heterocyclic family has the potential to be developed as inhibitors of cholinesterase enzymes. nih.gov

Alpha-Glucosidase Inhibition

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a critical therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors can effectively reduce postprandial hyperglycemia. nih.govjbums.org The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for the development of novel α-glucosidase inhibitors. researchgate.net Researchers have synthesized and evaluated various derivatives, revealing significant inhibitory potential and providing insights into their structure-activity relationships.

A study involving a series of 3-amino-2,4-diarylbenzo researchgate.nettandfonline.comimidazo[1,2-a]pyrimidines demonstrated potent inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. All synthesized compounds in this series exhibited good to excellent inhibitory activities, with IC50 values ranging from 16.4 ± 0.36 μM to 297.0 ± 1.2 μM, which were notably better than the standard inhibitor acarbose (IC50 = 750.0 ± 1.5 μM). nih.gov

Within this series, specific substitutions on the aryl rings were found to significantly influence the inhibitory potency. For instance, compound 3k , which features a 4-chloro substituent on both the 2- and 4-phenyl rings, was identified as the most potent inhibitor, with an IC50 value of 16.4 ± 0.36 μM against yeast α-glucosidase. nih.gov This compound was approximately 45.7 times more potent than acarbose. nih.gov The same compound also showed significant inhibition against rat small intestine α-glucosidase, with an IC50 of 45.0 ± 8.2 μM. nih.gov The presence of an amine group at the 3-position was also found to be crucial for the activity; its replacement with chlorine or hydrogen led to a considerable decrease in inhibitory potency. nih.gov

Further studies on other related heterocyclic systems have also highlighted the potential of fused pyrimidine derivatives as α-glucosidase inhibitors. For example, a series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives were synthesized and tested, with one compound exhibiting an IC50 value of 3.7 μM, which was 18 times more potent than acarbose (IC50 = 67.4 μM) in that particular study. researchgate.net Similarly, novel pyrimidine-based thiourea compounds have been investigated, demonstrating good to excellent inhibitory potential against α-glucosidase. researchgate.net

The following table summarizes the α-glucosidase inhibitory activity of selected imidazo[1,2-a]pyrimidine derivatives from a key study.

Another study on a different series of pyrimidine derivatives also reported significant α-glucosidase inhibitory activity. In this series, compound 4d , featuring a dimethylamino substitution, was the most active with an IC50 value of 168.9 ± 6.7 µM. Compound 4f from the same series also showed notable activity with an IC50 of 228.4 ± 8.4 µM.

Kinetic studies performed on the most potent compounds, such as compound 3k from the benzo researchgate.nettandfonline.comimidazo[1,2-a]pyrimidine series, revealed a competitive mode of inhibition. nih.gov This suggests that the inhibitor binds to the active site of the α-glucosidase enzyme, competing with the natural substrate. nih.gov Similarly, kinetic analysis of compound 4d from the 2,4,6-triaryl pyrimidine series also indicated competitive inhibition. These findings are crucial for understanding the mechanism of action and for the rational design of more effective inhibitors based on the imidazo[1,2-a]pyrimidine scaffold.

An in-depth analysis of the molecular architecture of this compound reveals a scaffold ripe for chemical modification in the pursuit of enhanced pharmacological activity. The strategic placement of substituents and functional groups on this core structure is pivotal in modulating the potency, selectivity, and pharmacokinetic properties of its analogues. This article explores the intricate structure-activity relationships (SAR) and structure-property relationships (SPR) that guide the molecular design of these compounds.

Computational and Theoretical Studies of Imidazo 1,2 a Pyrimidine Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine would be fully optimized to a minimum on the potential energy surface. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

The expected optimized structure would feature the characteristic fused imidazole (B134444) and pyrimidine (B1678525) rings. The planarity of this bicyclic system would be of interest, as would the orientation of the methyl and chloro substituents. The precise bond lengths and angles would be influenced by the electronic effects of the chloro and methyl groups, as well as the nitrogen atoms within the ring system. For instance, the C-Cl bond length and the bond angles around the substituted carbon atoms would be key parameters to analyze.

Below is a hypothetical data table of what such optimized geometric parameters might look like for this compound.

ParameterPredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C2-N11.38
C2-C31.39
N4-C51.34
C5-C61.41
C6-C71.38
C7-Cl1.74
C2-CH31.51
Bond Angles (°) **
N1-C2-C3108.5
C5-C6-C7119.0
C6-C7-Cl119.5
Dihedral Angles (°) **
C8-N4-C5-C6~0.0
Note: These are illustrative values and would require actual DFT calculations for confirmation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO would likely be spread across the fused ring system, with potential contributions from the chloro and methyl substituents. The electron-withdrawing nature of the chlorine atom could influence the energy of these orbitals.

A hypothetical FMO analysis for the compound is presented below.

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Note: These are illustrative values and would require actual DFT calculations for confirmation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazo[1,2-a]pyrimidine (B1208166) core, indicating these are regions susceptible to electrophilic attack. The area around the chlorine atom would also exhibit negative potential due to its high electronegativity. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the methyl group and the aromatic rings.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonding. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can classify interactions as covalent, ionic, or hydrogen bonds.

Reduced Density Gradient (RDG) analysis is another technique used to visualize and characterize non-covalent interactions. An RDG scatter plot would reveal different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the values of the electron density and its gradient. For this compound, these analyses would provide a detailed picture of the bonding within the molecule and any potential intramolecular non-covalent interactions.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, characteristic of π-π* transitions within the aromatic imidazo[1,2-a]pyrimidine system. The results of these calculations could be compared with experimental UV-Vis spectra to validate the computational model.

A hypothetical table of predicted UV-Vis data is shown below.

TransitionCalculated λmax (nm)Oscillator Strength (f)
S0 → S13200.25
S0 → S22850.15
S0 → S32500.30
Note: These are illustrative values and would require actual TD-DFT calculations for confirmation.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

Given the diverse biological activities of imidazo[1,2-a]pyrimidine derivatives, this compound could be a candidate for molecular docking studies against various biological targets, such as kinases, enzymes, or receptors. The docking simulations would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the active site of the target protein.

The results of such studies would provide valuable insights into the potential biological activity of this compound and could guide the design of future experimental studies.

A hypothetical table summarizing potential molecular docking results is presented below.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.5Lys72, Glu91, Leu148
Enzyme B-7.9Tyr23, Phe112, Arg150
Receptor C-9.1Trp84, His201, Asp204
Note: These are illustrative values and would require actual molecular docking calculations for confirmation.

Prediction of Ligand-Receptor Binding Modes

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. acs.org This method is instrumental in elucidating the binding modes of imidazo[1,2-a]pyrimidine derivatives with various biological targets.

For instance, molecular docking studies have been employed to investigate the binding interactions of novel imidazo[1,2-a]pyrimidine Schiff base derivatives with key proteins involved in SARS-CoV-2 cell entry, namely the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.govbohrium.com The results of these studies revealed promising binding affinities, with some compounds exhibiting remarkable affinity for both targets. nih.govnih.gov One top-scoring compound showed a binding affinity of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein. nih.govresearchgate.netnih.gov

In the context of antimicrobial drug discovery, molecular docking simulations have been performed to understand the binding modes of functionalized imidazo[1,2-a]pyrimidine derivatives with microbial targets. nih.gov These studies help in identifying the most active compounds and their potential mechanisms of action. Furthermore, docking studies have been conducted on imidazo[1,2-a]pyrimidine derivatives against various other targets, including those for antifungal activity. beilstein-journals.orgnih.gov

The following table summarizes representative findings from molecular docking studies on imidazo[1,2-a]pyrimidine derivatives.

Compound ClassTarget Protein(s)Predicted Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine Schiff base derivativeshACE2-9.1 nih.govresearchgate.netnih.gov
Imidazo[1,2-a]pyrimidine Schiff base derivativesSARS-CoV-2 Spike Protein-7.3 nih.govresearchgate.netnih.gov
3-Aroyl-2-methylimidazo[1,2-a]pyrimidinesBovine Serum Albumin (BSA)-8.25 to -9.04 nih.gov

Characterization of Key Binding Interactions

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions. Computational studies on imidazo[1,2-a]pyrimidine systems have been instrumental in characterizing these key binding interactions.

Studies on imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and the SARS-CoV-2 spike protein have identified specific interactions crucial for binding. For example, one derivative was found to form a Pi-Pi T-shaped interaction with the PHE490 residue of the spike protein's Receptor-Binding Domain (RBD). nih.gov Such interactions are vital for the stable binding and potential inhibitory activity of the compound.

In the context of protein binding, the interaction of 3-aroyl-2-methylimidazo[1,2-a]pyrimidine derivatives with Bovine Serum Albumin (BSA) has been shown to be driven primarily by hydrophobic interactions, supplemented by hydrogen bonding, electrostatic, and van der Waals forces. nih.gov Density Functional Theory (DFT) calculations have also been utilized to understand the structural and electronic properties of imidazo[1,2-a]pyrimidines, which in turn influence their binding capabilities. nih.goviau.ir These studies have highlighted the importance of hydrogen bonds in the stability of different isomers of these compounds. iau.ir

Simulation of Inhibitory Mechanisms

Computational simulations, particularly molecular docking and enzyme kinetic studies, are employed to investigate the inhibitory mechanisms of imidazo[1,2-a]pyrimidine derivatives. nih.gov By predicting how these compounds bind to the active site of an enzyme or a receptor, researchers can infer their mechanism of inhibition.

For example, the investigation of imidazo[1,2-a]pyrimidine derivatives as corrosion inhibitors for mild steel involved both experimental and theoretical studies. frontiersin.org These studies suggested that the inhibitory performance is related to the adsorption of the inhibitor molecules on the metal surface, forming a protective barrier. frontiersin.org The imidazo[1,2-a]pyrimidine group was identified as the main reactive site, with a strong tendency to donate electrons. frontiersin.org

In the development of antimicrobial agents, molecular docking and enzyme kinetic studies have been used to explore the inhibitory mechanisms of imidazo[1,2-a]pyrimidine derivatives against microbial targets. nih.gov These simulations can provide insights into whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, which is crucial information for drug development.

In Silico ADME-Tox Modeling

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) modeling is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of drug candidates. nih.gov Several studies on imidazo[1,2-a]pyrimidine derivatives have incorporated in silico ADME-Tox predictions to evaluate their drug-likeness. nih.govnih.govnih.gov

These computational models predict various physicochemical and pharmacokinetic properties, helping to identify compounds with promising drug-like characteristics. nih.govnih.gov For instance, in silico ADMET and drug-likeness predictions for novel imidazo[1,2-a]pyrimidine Schiff base derivatives suggested that these compounds possess favorable drug-like properties. nih.govnih.gov Similarly, for a series of imidazo[1,2-a]pyrimidine derivatives investigated as antimicrobial agents, ADME-Tox predictions indicated promising pharmacokinetic safety profiles for the most active compounds. nih.gov

The following table provides a general overview of the parameters typically assessed in in silico ADME-Tox studies of imidazo[1,2-a]pyrimidine derivatives.

ADME-Tox ParameterDescription
Absorption Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
Distribution Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism Prediction of susceptibility to metabolism by cytochrome P450 enzymes.
Excretion Estimation of clearance and half-life.
Toxicity Prediction of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
Drug-Likeness Evaluation based on rules such as Lipinski's Rule of Five to assess the compound's potential as an orally active drug.

Protein-Ligand Interaction Studies (e.g., with Bovine Serum Albumin, BSA)

The study of interactions between potential drug molecules and plasma proteins, such as serum albumin, is crucial for understanding their pharmacokinetics, including their distribution and elimination. nih.govresearchgate.net Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin. researchgate.net

The interaction of 3-aroyl-2-methylimidazo[1,2-a]pyrimidine derivatives with BSA has been investigated using a combination of biophysical techniques and computational molecular docking studies. nih.gov These studies revealed that the imidazo[1,2-a]pyrimidine derivatives bind to BSA with moderate affinity, primarily through a static quenching mechanism. nih.gov The binding was found to be driven mainly by hydrophobic interactions. nih.gov

Computational docking studies further elucidated the binding modes, showing that these derivatives fit into the binding sites of BSA. nih.gov For example, a derivative with a 4-methoxy substitution on the phenyl ring was found to bind more efficiently to BSA with a docking score of -9.04 kcal/mol. nih.gov The intrinsic fluorescence of BSA, which is attributed to its tryptophan residues, is quenched upon binding of the imidazo[1,2-a]pyrimidine derivatives, providing further evidence of the interaction. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Imidazo[1,2-a]pyrimidines

The traditional synthesis of imidazo[1,2-a]pyrimidines, often involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, is being supplemented by more efficient and environmentally benign methods. bio-conferences.orgnih.gov The drive for innovation in this area is fueled by the need to generate diverse molecular libraries for high-throughput screening and to create more sustainable chemical processes.

Future synthetic strategies are increasingly focused on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, offer a highly efficient route to novel imidazo[1,2-a]pyrimidine (B1208166) derivatives. rsc.orgthieme-connect.com Ugi-type multicomponent reactions, for example, have been successfully employed to generate libraries of these compounds. thieme-connect.com

Green Chemistry Approaches: The use of green solvents, catalysts like gold nanoparticles, and energy-efficient techniques such as microwave irradiation are becoming more prevalent. bio-conferences.orgmdpi.commdpi.com These methods not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. bio-conferences.orgmdpi.com

Catalyst-Free and Solvent-Free Conditions: Researchers are developing synthetic protocols that eliminate the need for both catalysts and solvents, further enhancing the efficiency and green credentials of the synthesis. bio-conferences.orgmdpi.com

C-H Functionalization: Direct C-H bond activation is a powerful strategy that allows for the modification of the imidazo[1,2-a]pyrimidine core at various positions, providing access to a wider range of analogues for structure-activity relationship (SAR) studies. rsc.org

Synthetic StrategyDescriptionKey AdvantagesReferences
Multicomponent Reactions (MCRs)Multiple reactants combine in a one-pot reaction to form a complex product.High efficiency, diversity generation, atom economy. rsc.orgthieme-connect.com
Green Chemistry MethodsUtilizes environmentally friendly solvents, catalysts (e.g., gold nanoparticles), and energy sources (e.g., microwaves).Reduced waste, improved safety, often higher yields and shorter reaction times. bio-conferences.orgmdpi.commdpi.com
C-H FunctionalizationDirectly modifies C-H bonds on the heterocyclic core to introduce new functional groups.Streamlines synthesis, allows for late-stage diversification. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" known to interact with a variety of biological targets, leading to a wide range of pharmacological activities. nih.govresearchgate.net These include anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govresearchgate.netsemanticscholar.org While much is known, the full therapeutic potential of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine is still being uncovered.

Emerging areas of investigation include:

Antiviral Properties: Derivatives of imidazo[1,2-a]pyrimidine have shown potential against viruses such as HIV and hepatitis C. nih.gov Recent computational studies have even explored their potential as inhibitors of SARS-CoV-2 cell entry by targeting the ACE2 receptor and spike protein. nih.govresearchgate.netnih.gov

Antimicrobial and Antifungal Activity: There is ongoing research into the efficacy of these compounds against various bacteria and fungi, addressing the critical need for new antimicrobial agents. nih.govmdpi.com

Antituberculosis Agents: The related imidazo[1,2-a]pyridine (B132010) scaffold has produced promising antituberculosis candidates, suggesting a potential avenue of exploration for imidazo[1,2-a]pyrimidine derivatives. nih.govrsc.org

Neurological Applications: As ligands for the GABA-A receptor benzodiazepine (B76468) binding site, these compounds have been investigated for anxiolytic and anticonvulsant properties. researchgate.netsemanticscholar.org

Advanced Computational Modeling for Rational Design

Computational tools are becoming increasingly integral to the rational design of new drug candidates based on the this compound scaffold. These methods accelerate the discovery process by predicting the biological activity and pharmacokinetic properties of novel derivatives.

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a protein target. It has been used to study the interaction of imidazo[1,2-a]pyrimidine derivatives with targets like the SARS-CoV-2 spike protein and microbial enzymes. mdpi.comnih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and properties of these molecules, providing insights into their reactivity and intermolecular interactions. nih.govnih.govbohrium.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. mdpi.comnih.govsemanticscholar.org

Integration of Multi-Omics Data in Imidazo[1,2-a]pyrimidine Research

The integration of multi-omics data—genomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex biological effects of imidazo[1,2-a]pyrimidine derivatives. While specific multi-omics studies on this compound are still emerging, this approach holds significant promise for the broader class of pyrimidine-related compounds. For instance, multi-omics and single-cell analysis have been used to create prognostic signatures related to pyrimidine (B1678525) metabolism in lung adenocarcinoma. nih.gov This type of systemic analysis can help to:

Elucidate Mechanisms of Action: By observing global changes in gene expression, protein levels, and metabolite profiles, researchers can gain a comprehensive understanding of how these compounds exert their effects.

Identify Novel Biomarkers: Multi-omics data can reveal biomarkers that predict a patient's response to treatment with an imidazo[1,2-a]pyrimidine-based drug.

Uncover Off-Target Effects: A systems-level view can help to identify unintended molecular interactions, providing insights into potential side effects.

Addressing Challenges in Imidazo[1,2-a]pyrimidine Drug Discovery

Despite the significant potential of the imidazo[1,2-a]pyrimidine scaffold, several challenges must be overcome to translate these promising compounds into clinical therapies.

Metabolic Stability: The imidazo[1,2-a]pyrimidine moiety can be susceptible to rapid metabolism by enzymes such as aldehyde oxidase (AO). acs.org This can lead to high in vivo clearance and limit the drug's effectiveness. nih.gov Medicinal chemists are actively exploring strategies to modify the scaffold to block these metabolic sites and improve pharmacokinetic profiles. acs.orgresearchgate.net

Physicochemical Properties: Like many fused bicyclic ring systems, imidazo[1,2-a]pyrimidines can sometimes suffer from issues like high lipophilicity and low aqueous solubility, which can impact their bioavailability and formulation. nih.gov

Selectivity: For targets such as kinases, achieving high selectivity is crucial to minimize off-target effects and associated toxicities. Ongoing research focuses on fine-tuning the structure of these compounds to enhance their binding affinity for the desired target over others.

Q & A

Q. What protocols mitigate challenges in scaling up laboratory-scale syntheses?

  • Answer :
  • Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
  • Purification : Replace column chromatography with recrystallization (e.g., aqueous methanol) for cost efficiency.
  • Safety : Monitor exothermic reactions via calorimetry and implement inert atmospheres for air-sensitive steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.